molecular formula C8H8F3NO2S B13320838 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid

2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid

Cat. No.: B13320838
M. Wt: 239.22 g/mol
InChI Key: STWSWCWVZPDQEB-UHFFFAOYSA-N
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Description

2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid is an organic compound that features a thiazole ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

  • 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl methylthio phenoxy acetic acid
  • 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Comparison: 2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity due to the presence of the trifluoromethyl group .

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

2-methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid

InChI

InChI=1S/C8H8F3NO2S/c1-7(2,6(13)14)4-3-12-5(15-4)8(9,10)11/h3H,1-2H3,(H,13,14)

InChI Key

STWSWCWVZPDQEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(S1)C(F)(F)F)C(=O)O

Origin of Product

United States

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